2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid is a synthetic compound of considerable interest in the field of organic chemistry. Known for its unique chemical structure, this compound consists of a tert-butoxycarbonyl (Boc) protected amino group attached to a propanoic acid backbone, with a 2-fluoropyridin-3-yl substituent. This combination of functional groups lends the compound significant versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid typically begins with the protection of an amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the 2-fluoropyridin-3-yl group through nucleophilic substitution or other appropriate synthetic routes. The final step usually involves the attachment of the propanoic acid moiety. Reaction conditions often include the use of base catalysts, controlled temperatures, and inert atmospheres to prevent undesired side reactions.
Industrial Production Methods
Industrial production of this compound relies on scalable methods, which include continuous flow chemistry and batch processing. These methods ensure consistent quality and yield of the final product. The use of automated systems and stringent quality control measures is crucial in industrial settings to maintain the purity and effectiveness of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: : Converts the compound into its oxidized derivatives, which may have different chemical properties and applications.
Reduction: : Reduces specific functional groups, altering the compound's reactivity and application scope.
Substitution: : Substitutes various atoms or groups in the molecule, enabling the formation of numerous derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary, with some requiring high temperatures and pressures, while others proceed under milder conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions generate a variety of derivatives with altered chemical properties.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid finds extensive use in scientific research across multiple disciplines:
Chemistry: : As a building block for the synthesis of complex organic molecules, and a precursor in various reaction mechanisms.
Biology: : Utilized in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: : Investigated for its potential therapeutic properties, including as an intermediate in drug development processes.
Industry: : Used in the production of pharmaceuticals and agrochemicals, showcasing its industrial significance.
Mechanism of Action
The compound's effects are exerted through its interaction with specific molecular targets and pathways. Its tert-butoxycarbonyl-protected amino group can undergo deprotection under physiological conditions, revealing the active amino group that interacts with biological targets. The 2-fluoropyridin-3-yl group enhances its binding affinity and specificity, allowing it to modulate specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
2-amino-3-(2-fluoropyridin-3-yl)propanoic acid: : Lacks the Boc protection, which affects its stability and reactivity.
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid: : Contains a pyridine ring without the fluorine substituent, altering its chemical and biological properties.
2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid: : Features a methyl group instead of fluorine, impacting its electron-donating effects and reactivity.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid is unique due to its combination of a Boc-protected amino group and a 2-fluoropyridin-3-yl substituent. This particular structure enhances its stability, reactivity, and specificity in chemical and biological contexts, making it a valuable compound for various applications.
Properties
CAS No. |
1379880-67-7 |
---|---|
Molecular Formula |
C13H17FN2O4 |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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